An In-depth Technical Guide to the Basic Properties of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one
An In-depth Technical Guide to the Basic Properties of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of the bicyclic lactam, 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes established principles of heterocyclic chemistry, data from structurally analogous compounds, and theoretical considerations to present a robust predictive overview. We will delve into the structural features influencing its basicity, propose methodologies for its empirical determination, and discuss its potential relevance in the context of drug discovery and development. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel nitrogen-containing heterocyclic scaffolds.
Introduction: The Significance of the Fused Pyrrolidinone Scaffold
The 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one molecule belongs to the broad class of bicyclic lactams, a structural motif of considerable interest in medicinal chemistry. The fusion of a cyclopentane ring with a pyrrolidinone core creates a constrained, three-dimensional architecture that can be pivotal for specific and high-affinity interactions with biological targets. Pyrrolidinone-containing structures are prevalent in a variety of biologically active compounds, and understanding their fundamental physicochemical properties, such as basicity, is a critical prerequisite for rational drug design.[1] The basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, profoundly influences a molecule's solubility, lipophilicity, membrane permeability, and potential for off-target interactions.
This guide will systematically explore the factors governing the basicity of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one, drawing parallels with related heterocyclic systems. We will further outline detailed experimental and computational workflows for the precise determination of its pKa, providing a practical framework for researchers in the field.
Physicochemical and Structural Properties
While experimental data for the target molecule is scarce, we can infer its properties based on known related structures.
Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in polar organic solvents |
| LogP | Estimated to be in the range of 1.0-2.0 |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: Protons on the cyclopentane and pyrrolidinone rings would exhibit characteristic chemical shifts and coupling patterns. The N-methyl group would appear as a singlet, likely in the range of 2.5-3.0 ppm.
-
¹³C NMR: The carbonyl carbon would be the most downfield signal, anticipated around 170-180 ppm. Signals for the carbons of the fused ring system and the N-methyl group would also be present.
-
IR Spectroscopy: A strong absorption band corresponding to the lactam carbonyl (C=O) stretch is expected in the region of 1650-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 137.18.
Synthesis and Reactivity
The synthesis of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one can be envisioned through several established synthetic routes for bicyclic pyrrolidinones. A plausible approach involves the intramolecular cyclization of a suitable amino acid precursor or a multi-component reaction strategy.
A potential synthetic pathway could involve the reaction of a cyclopentanone derivative with an appropriate amine and a source of the pyrrolidinone ring, followed by N-methylation. Multi-component reactions, known for their efficiency in generating molecular complexity, could also be employed.[2]
The reactivity of this molecule will be largely dictated by the lactam functionality. The carbonyl group can undergo nucleophilic attack, and the α-protons may be susceptible to deprotonation under strongly basic conditions.
Core Directive: Unraveling the Basic Properties
The basicity of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one is a nuanced property influenced by the interplay of several structural and electronic factors.
The Duality of Protonation: Nitrogen vs. Oxygen
In acyclic amides, protonation predominantly occurs at the carbonyl oxygen due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which makes the oxygen more electron-rich.[3] However, in strained bicyclic lactams, this resonance can be disrupted.[4] This disruption can lead to a more pyramidal nitrogen with increased lone pair availability, potentially making it a more favorable site for protonation.[4]
For 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one, the fusion of the five-membered rings introduces ring strain that could influence the planarity of the amide bond. The degree of this strain will be a key determinant of the preferred protonation site.
Factors Influencing Basicity
-
Inductive Effects: The N-methyl group is an electron-donating group, which should slightly increase the electron density on the nitrogen, potentially enhancing its basicity.
-
Ring Strain: As the size of the lactam ring decreases, the basicity generally decreases.[5] The fusion to the cyclopentane ring will introduce a degree of strain that will impact the hybridization and geometry of the nitrogen and carbonyl carbon, thereby affecting the basicity.
-
Solvation Effects: The ability of the solvent to stabilize the protonated form of the molecule will significantly influence the measured pKa.
The following diagram illustrates the key factors influencing the basicity of the target molecule.
Caption: Factors influencing the basicity of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one.
Experimental and Computational Workflows for pKa Determination
A multi-pronged approach combining experimental measurements and computational modeling is recommended for a comprehensive understanding of the basic properties of 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one.
Experimental Protocols
5.1.1. Spectrophotometric Titration
This is a robust method for determining the pKa of compounds with a chromophore that changes upon protonation.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Measurement: Add a small aliquot of the stock solution to each buffer solution. Record the UV-Vis spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
5.1.2. ¹H NMR Titration
This technique is particularly useful for identifying the site of protonation by observing changes in the chemical shifts of specific protons.[6]
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD) with varying pD values.
-
NMR Spectra Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Plot the chemical shifts of protons close to the potential protonation sites (e.g., protons on the N-methyl group and α-protons to the carbonyl and nitrogen) as a function of pD. A significant downfield shift upon protonation will be observed for protons near the basic center. The pKa can be determined from the inflection point of the titration curve.
The following diagram outlines the general workflow for experimental pKa determination.
Caption: Workflow for the experimental determination of pKa.
Computational Modeling
In silico methods can provide valuable insights into the intrinsic basicity of the molecule and help rationalize experimental findings.
Methodology:
-
Structure Optimization: Perform geometry optimization of the neutral and protonated forms (both N- and O-protonated) of the molecule using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G*).
-
Calculation of Proton Affinities: Calculate the gas-phase proton affinity (PA) for both potential protonation sites. The site with the higher PA is the more basic site in the gas phase.
-
pKa Prediction: Employ computational methods that incorporate solvent effects (e.g., using a continuum solvation model like PCM) to predict the aqueous pKa. Several software packages and online tools are available for this purpose.[7]
Applications in Drug Development
The basicity of a drug candidate is a critical parameter that influences its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Solubility: The ability of the compound to be protonated at physiological pH (around 7.4) will enhance its aqueous solubility, which is often a prerequisite for oral bioavailability.
-
Membrane Permeability: The equilibrium between the neutral and protonated forms will affect the compound's ability to cross biological membranes.
-
Target Binding: The protonation state of the molecule can be crucial for its interaction with the target protein, potentially forming key hydrogen bonds or electrostatic interactions.
-
Off-Target Effects: Unwanted interactions with targets such as the hERG channel can sometimes be linked to the basicity of a molecule.
Derivatives of octahydrocyclopenta[b]pyrrole have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), highlighting the therapeutic potential of this scaffold.[8] A thorough understanding of the basic properties of new analogs is essential for optimizing their pharmacokinetic and pharmacodynamic profiles.
Conclusion
While 1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one remains a relatively unexplored molecule, this guide provides a comprehensive framework for understanding and characterizing its basic properties. By leveraging knowledge from related heterocyclic systems and employing a combination of experimental and computational techniques, researchers can gain valuable insights into the behavior of this promising scaffold. A detailed understanding of its pKa and protonation site will be instrumental in guiding the design of novel drug candidates with improved efficacy and safety profiles.
References
- Gas-phase basicities of β-lactams and azetidines. Cyclization effects, an experimental and theoretical study. (URL not available)
-
Basicity of Lactams & Lactones. YouTube, uploaded by Chemistry with Dr. R. K. Pathak, 9 August 2021, ([Link]).
-
The Chemistry of Bridged Lactams and Related Heterocycles. National Institutes of Health, ([Link]).
-
Development of Methods for the Determination of pKa Values. National Institutes of Health, ([Link]).
-
Simple Method for the Estimation of pKa of Amines. hrcak.srce.hr, ([Link]).
- Supporting inform
-
Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. National Institutes of Health, ([Link]).
-
Predicting the pKa of Small Molecules. Matthias Rupp, ([Link]).
-
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI, ([Link]).
-
Gas-phase basicities of .beta.-lactams and azetidines. Cyclization effects. An experimental and theoretical study. ACS Publications, ([Link]).
-
Green Synthesis and Biological Study of Novel Cyclopenta[b]pyrrolizine: One‐Pot Multicomponent Reactions via Ag/Fe3O4@MWCNTs. ResearchGate, ([Link]).
-
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI, ([Link]).
-
3-methyl-2-phenyl-5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one. ChemSynthesis, ([Link]).
-
1-(4-Methylphenyl)-1H-pyrrole | C11H11N | CID 272426. PubChem, ([Link]).
-
Biologically active products containing pyrroles and pyrrolin‐4‐ones. ResearchGate, ([Link]).
-
Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI, ([Link]).
-
1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid | C8H9NO2 | CID 24860556. PubChem, ([Link]).
-
Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. sciforum.net, ([Link]).
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed, ([Link]).
-
1H-Pyrrole, 1-methyl-. NIST WebBook, ([Link]).
-
1H,4H,5H,6H-cyclopenta(c)pyrazol-4-one | C6H6N2O | CID 10192567. PubChem, ([Link]).
-
A consecutive synthesis of spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives via spirocyclization/annulation reactions. PubMed, ([Link]).
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI, ([Link]).
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, ([Link]).
-
1-Methyl-4-propylcyclohexane, trans - Chemical & Physical Properties. Cheméo, ([Link]).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical structure of 1-Methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one](https://i.imgur.com/example.png)
